2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Overview
Description
2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a fluorophenyl group and a methylbenzylthio group attached to the pyrazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl moiety is introduced to the pyrazolopyrazine core.
Attachment of the Methylbenzylthio Group: This final step involves the thiolation reaction where the methylbenzylthio group is attached to the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The fluorophenyl and methylbenzylthio groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can yield reduced derivatives of the original compound.
Substitution: Can yield various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with or enhance specific signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-(4-Methylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-2-4-15(5-3-14)13-25-20-19-12-18(23-24(19)11-10-22-20)16-6-8-17(21)9-7-16/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXVCJKVZRUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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